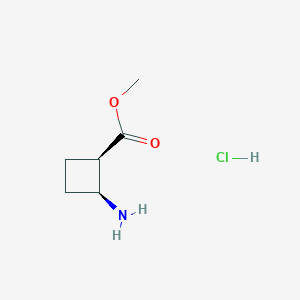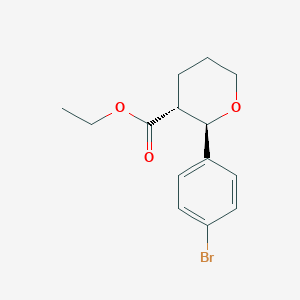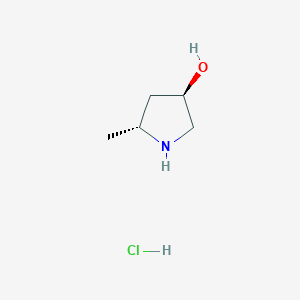
Methyl cis-2-aminocyclobutane-1-carboxylate hydrochloride
Overview
Description
“Methyl cis-2-aminocyclobutane-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1071428-77-7 . It has a molecular weight of 165.62 . The IUPAC name for this compound is methyl (1R,2S)-2-aminocyclobutane-1-carboxylate hydrochloride . It is typically stored at temperatures between 2-8°C . The physical form of this compound is a pale-yellow to yellow-brown sticky oil to semi-solid .
Molecular Structure Analysis
The InChI code for “Methyl cis-2-aminocyclobutane-1-carboxylate hydrochloride” is 1S/C6H11NO2.ClH/c1-9-6(8)4-2-3-5(4)7;/h4-5H,2-3,7H2,1H3;1H/t4-,5+;/m1./s1 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl cis-2-aminocyclobutane-1-carboxylate hydrochloride” is a solid at room temperature . It has a molecular weight of 165.62 . The compound is slightly soluble in water .Scientific Research Applications
Neuropharmacology and Anticonvulsant Properties
Methyl cis-2-aminocyclobutane-1-carboxylate hydrochloride has been explored for its potential in neuropharmacology, particularly as an antagonist at N-methyl-D-aspartate (NMDA) receptor sites. A study by Gaoni et al. (1994) synthesized a range of 1-aminocyclobutane-1-carboxylic acids, demonstrating potent and selective antagonist activity at NMDA receptors, which was more potent than standard NMDA antagonists. This activity suggests potential applications in anticonvulsant therapies (Gaoni et al., 1994).
Chemical Synthesis and Structural Studies
The compound has been a subject of chemical synthesis and structural studies. For instance, Kricheldorf et al. (1980) explored the polymerization of various cyclic beta-amino acids, including D, L-Cis-2-aminocyclobutane-1-carboxylic acid, revealing insights into the tacticity and stereochemistry of the resulting polymers (Kricheldorf et al., 1980). Additionally, the synthesis and structural characterization of cis- and trans-1-aminocyclobutane-1-carboxylic acids have been studied to understand their conformational properties and potential applications in designing rigid peptide structures (Izquierdo et al., 2005).
Applications in Peptide Synthesis
The incorporation of methyl cis-2-aminocyclobutane-1-carboxylate hydrochloride into peptides has been studied for its impact on peptide structure and function. Torres et al. (2009) synthesized bis(cyclobutane) beta-dipeptides from derivatives of this compound, finding a predominance of eight-membered hydrogen-bonded rings in certain dipeptides, which could be significant in designing peptides with specific structural properties (Torres et al., 2009).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
methyl (1R,2S)-2-aminocyclobutane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-9-6(8)4-2-3-5(4)7;/h4-5H,2-3,7H2,1H3;1H/t4-,5+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDVGKULVDTSRP-JBUOLDKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H]1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl cis-2-aminocyclobutane-1-carboxylate hydrochloride | |
CAS RN |
1071428-77-7 | |
| Record name | rac-methyl (1R,2S)-2-aminocyclobutane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Thieno[2,3-b]pyridin-2-ylmethanamine](/img/structure/B1403143.png)


![2,2-Difluorobenzo[d][1,3]dioxol-5-ol](/img/structure/B1403146.png)
![7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane](/img/structure/B1403147.png)





